5-bromo-1H-indazol-7-ol
Description
Contextualization of Indazole Scaffold Chemistry and its Significance in Chemical Sciences
The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govontosight.ai This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.netresearchgate.net The versatility of the indazole ring system, with its two nitrogen atoms and potential for various substitution patterns, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. mdpi.com
Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govresearchgate.netnih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form makes it the predominant and more commonly studied isomer. nih.govnih.gov The significance of this scaffold is underscored by the number of indazole-containing drugs that have reached the market, such as the anti-cancer agents axitinib (B1684631) and pazopanib. researchgate.netnih.gov
Evolution of Substituted Indazole Research Trajectories
Research into substituted indazoles has evolved significantly over the years. Initially, synthetic efforts were focused on the fundamental construction of the indazole ring system. nih.gov However, as the pharmacological potential of this scaffold became more apparent, research trajectories shifted towards the synthesis of a diverse range of substituted derivatives to explore structure-activity relationships (SAR). nih.gov
Modern research often focuses on creating specific substitutions on the indazole ring to target particular biological pathways or to enhance the potency and selectivity of lead compounds. nih.gov For instance, studies have shown that substitutions at various positions can significantly influence a compound's ability to inhibit protein kinases, which are crucial targets in cancer therapy. nih.gov The development of more efficient and selective synthetic methodologies, such as metal-catalyzed cross-coupling reactions and C-H activation strategies, has further accelerated the exploration of novel substituted indazoles. nih.govnih.gov
Structural Elucidation and Key Features of 5-bromo-1H-indazol-7-ol
This compound is a specific derivative of the indazole scaffold. Its structure is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 7th position of the indazole ring.
Key Structural Features:
Indazole Core: A fused benzene and pyrazole ring system.
Bromine Substituent: Located at position 5, this halogen atom can influence the electronic properties of the ring and serve as a handle for further synthetic modifications through reactions like cross-coupling.
Hydroxyl Substituent: Positioned at the 7-position, this group can participate in hydrogen bonding, which can be crucial for binding to biological targets.
Below is a data table summarizing some of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Monoisotopic Mass | 211.95853 Da |
| Predicted XlogP | 1.9 |
| SMILES | C1=C2C=NNC2=CC(=C1Br)O |
| InChI | InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |
| InChIKey | SAMGFFSJTFRHJM-UHFFFAOYSA-N |
| Data sourced from PubChemLite. uni.lu |
Overview of Research Domains Pertaining to this compound
While specific research on this compound is not as extensively documented as for some other indazole derivatives, its structural features suggest its potential utility in several research areas, primarily driven by the broader applications of substituted indazoles.
The primary research domain for compounds like this compound is medicinal chemistry and drug discovery . The presence of both a bromine atom and a hydroxyl group on the indazole scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily replaced or used in coupling reactions to introduce a variety of other functional groups, allowing for the systematic exploration of chemical space around the indazole core. ontosight.ai The hydroxyl group can be a key pharmacophoric feature, enabling interactions with biological targets.
Given the known activities of other substituted indazoles, research involving this compound would likely focus on its potential as a precursor for developing agents with:
Anticancer activity: Many indazole derivatives are known to be kinase inhibitors. nih.gov
Anti-inflammatory properties: The indazole scaffold is present in compounds with anti-inflammatory effects. researchgate.net
Antimicrobial effects: Some indazoles have shown activity against bacteria and fungi. nih.gov
The compound also serves as a valuable tool in chemical biology for probing the binding sites and mechanisms of action of enzymes and receptors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-1H-indazol-7-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-3-9-10-7(4)6(11)2-5/h1-3,11H,(H,9,10) |
InChI Key |
GPLBFWAQFGSTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1h Indazol 7 Ol
Retrosynthetic Analysis and Strategic Disconnections for 5-bromo-1H-indazol-7-ol
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the C-Br bond, the C-O bond, or within the pyrazole (B372694) ring of the indazole system.
Disconnection of Functional Groups (C-Br, C-O): The most straightforward approach involves the late-stage functionalization of a pre-formed indazole core. This strategy disconnects the target molecule to 1H-indazol-7-ol, which would then require a regioselective bromination at the C5 position. Alternatively, disconnection leads to 5-bromo-1H-indazole, necessitating regioselective hydroxylation at C7. However, controlling regioselectivity in electrophilic substitution on the indazole ring can be challenging, as positions C3, C4, C5, C6, and C7 are all potential sites for reaction. nih.govrsc.org
Pyrazole Ring Annulation: A more common and often more controllable strategy involves disconnecting the N-N bond or the N-C bond of the pyrazole ring. This leads back to a suitably substituted benzene (B151609) precursor.
Disconnection A (N-N bond): This approach, typical of Jacobson or Cadogan-type cyclizations, starts from a 2,6-disubstituted-nitroarene. For the target molecule, the precursor would be a derivative of 2-amino-4-bromo-6-hydroxybenzaldehyde or a related species, which undergoes diazotization and subsequent intramolecular cyclization to form the indazole ring.
Disconnection B (C3-N2 bond): This pathway suggests the reaction of a substituted phenylhydrazine (B124118) with a one-carbon electrophile (e.g., formic acid or a derivative). The key precursor would be (4-bromo-2-hydroxyphenyl)hydrazine. The success of this route depends on the availability and stability of this hydrazine (B178648) derivative.
| Disconnection Strategy | Key Precursor(s) | Associated Synthetic Methods |
| Functional Group Introduction | 1H-Indazol-7-ol or 5-Bromo-1H-indazole | Electrophilic Aromatic Substitution (Bromination, Hydroxylation) |
| Pyrazole Annulation (N-N bond) | 2-Amino-4-bromo-6-hydroxybenzaldehyde derivative | Diazotization, Reductive Cyclization (e.g., Cadogan Reaction) |
| Pyrazole Annulation (C3-N2 bond) | (4-Bromo-2-hydroxyphenyl)hydrazine + C1 source | Condensation/Cyclization |
Classical Approaches to the this compound Framework
Classical methods for indazole synthesis rely on the cyclization of functionalized benzene precursors, a robust strategy for controlling the substitution pattern on the benzo-fused ring.
The formation of the indazole ring is most effectively achieved by constructing it onto a pre-functionalized benzene ring, thereby ensuring the correct placement of the bromo and hydroxyl (or a protected hydroxyl) groups.
One of the most established methods is the Cadogan reaction , which involves the reductive cyclization of o-nitroaryl compounds. researchgate.net For the synthesis of this compound, a plausible route would begin with 4-bromo-2-methoxy-6-nitrotoluene. This starting material undergoes reduction of the nitro group, often with a phosphite (B83602) reagent, which then facilitates a C-N bond formation through cyclization onto the adjacent methyl group's activated form, ultimately yielding the indazole core. The methoxy (B1213986) group serves as a protected form of the final hydroxyl group, which can be deprotected in a final step.
Another classical route involves the diazotization of a 2-amino-benzylamine or a related derivative. A more direct and widely used approach is the reaction of an o-halobenzaldehyde with hydrazine. For instance, the synthesis of 5-bromo-1H-indazole has been demonstrated starting from 5-bromo-2-fluorobenzaldehyde (B134332) and hydrazine, where the hydrazine acts as a dinucleophile, first displacing the fluorine and then condensing with the aldehyde to form the pyrazole ring. Applying this logic to the target molecule would require a precursor like 4-bromo-2-fluoro-6-hydroxybenzaldehyde.
A summary of representative classical cyclization conditions for related indazoles is presented below.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 4-Bromo-2-methylaniline (B145978) | 1. Acetic anhydride2. Potassium acetate, Isoamyl nitrite, Chloroform, Reflux | 5-Bromo-1H-indazole | 94% | |
| 5-Bromo-2-fluorobenzaldehyde | Hydrazine, Reflux | 5-Bromo-1H-indazole | 54% | |
| 2-Aminophenones | Hydroxylamine derivatives | Substituted Indazoles | Very Good | organic-chemistry.org |
Achieving the specific 5-bromo-7-hydroxy substitution pattern via direct functionalization of an indazole core is challenging due to competing reactions at other positions. Electrophilic bromination of the indazole ring often shows a preference for the C3 position. nih.govrsc.org For example, an efficient protocol for the bromination of various 2H-indazoles at the C3-position uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound irradiation. nih.govrsc.orgresearchgate.net
Therefore, controlling regioselectivity typically relies on installing the desired functionalities on the benzene precursor prior to indazole ring formation. The directing effects of substituents on the starting aniline (B41778) or toluene (B28343) derivative are crucial. For the target compound, a logical precursor would be 3-amino-5-bromophenol (B177715) or a protected version thereof. The amino group would be converted into the pyrazole portion of the indazole. For example, starting with 2-amino-6-methoxytoluene, the powerful ortho-, para-directing effects of the amino and methoxy groups can be exploited. Bromination would be expected to occur para to the amino group, yielding 2-amino-4-bromo-6-methoxytoluene. This intermediate can then be cyclized to form 5-bromo-7-methoxy-1H-indazole, followed by demethylation to afford the final product.
A metal-free protocol for the remote difunctionalization of 2H-indazoles has been developed using Koser's reagents, which allows for simultaneous C4-sulfonyloxylation and C7-iodination. rsc.org While not a direct route to the target, this demonstrates that the C7 position can be selectively functionalized under specific conditions, suggesting that a directed C7-hydroxylation on a 5-bromo-indazole precursor could be a potential, albeit unexplored, pathway.
Modern Catalytic Synthesis of this compound and its Precursors
Modern synthetic chemistry offers powerful tools for heterocycle synthesis, with transition-metal catalysis and C-H functionalization at the forefront. nitk.ac.inbohrium.com These methods provide novel and efficient routes to complex indazole structures.
Transition metals like palladium, copper, and rhodium are widely used to catalyze the formation of the indazole scaffold. nitk.ac.innih.gov These reactions often proceed through cross-coupling or annulation cascades, offering high efficiency and functional group tolerance.
Palladium-Catalyzed Reactions: A general synthesis of 3-aminoindazoles involves the Pd-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by deprotection and cyclization. organic-chemistry.org
Copper-Catalyzed Reactions: Cu-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives provides a direct route to 3-aminoindazoles. organic-chemistry.org
Rhodium-Catalyzed Reactions: Rh(III)-catalyzed C-H activation and annulation has emerged as a powerful strategy. nih.gov For example, the reaction of azobenzenes with aldehydes, alkenes, or other coupling partners can lead to a variety of N-aryl-2H-indazoles. nih.govacs.orgacs.org A potential route to a precursor for this compound could involve the Rh(III)-catalyzed annulation of an appropriately substituted azobenzene (B91143) (e.g., derived from 4-bromo-2-methoxyaniline) with a suitable [1C] synthon. mdpi.com
| Catalyst System | Reactants | Reaction Type | Product Type | Reference |
| Rh(III) / Cu(II) | Imidates + Nitrosobenzenes | C-H Activation / Annulation | 1H-Indazoles | nih.gov |
| Rh(III) | Azobenzenes + Aldehydes | C-H Addition / Cyclization | N-Aryl-2H-indazoles | nih.govacs.org |
| Co(III) | Azobenzenes + Aldehydes | C-H Functionalization / Cascade | N-Aryl-2H-indazoles | nih.gov |
| Cu(I) | 2-Halobenzonitriles + Hydrazides | Coupling / Condensation | 3-Aminoindazoles | organic-chemistry.org |
C-H functionalization represents an atom-economical and efficient approach to synthesizing or modifying heterocyclic compounds. researchgate.netresearchgate.net This strategy can be applied either to construct the indazole ring or to perform late-stage functionalization on the indazole core.
The construction of the indazole ring via C-H activation often involves a directing group to control regioselectivity. For instance, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones has been developed to synthesize functionalized 1H-indazoles. nih.gov In this strategy, the hydrazone group directs the activation of an ortho C-H bond on the N-phenyl ring, followed by a second C-H activation at the aldehyde carbon, leading to cyclization. To access the target compound's framework, one could envision using a phenylhydrazone derived from (4-bromo-2-methoxyphenyl)hydrazine.
Late-stage C-H functionalization of the indazole core is another attractive, though challenging, strategy. While direct C-H bromination often targets the C3 position, nih.gov specific directing groups can guide functionalization to other sites. The 2-aryl group in 2-aryl-2H-indazoles can act as a directing group to functionalize the ortho C-H bonds of that aryl substituent. researchgate.net More relevant to the target compound is the concept of remote C-H functionalization on the benzo-fused ring of the indazole. As mentioned, a method for C4 and C7 difunctionalization has been reported, showcasing the possibility of accessing the C7 position directly. rsc.org A hypothetical modern approach could involve the development of a directing group strategy to achieve selective C-H hydroxylation (or installation of a precursor group) at the C7 position of a 5-bromo-1H-indazole derivative.
Photoredox Catalysis and Electrosynthesis in Indazole Chemistry
Modern synthetic organic chemistry has increasingly turned to photoredox catalysis and electrosynthesis as powerful tools for constructing complex molecules under mild conditions. These methods offer unique reactivity and are considered green alternatives to many traditional synthetic protocols.
Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates that can participate in a wide range of chemical transformations. chemrxiv.org This strategy has been applied to the functionalization and synthesis of indazoles. For instance, visible-light-promoted, metal-free, regioselective C3-H trifluoromethylation of 2H-indazoles has been achieved using a photocatalyst and a hypervalent iodine reagent. chemrxiv.org Another approach involves the heterodifunctionalization of alkynylazobenzenes, promoted by visible light without any transition metal or photocatalyst, to form 2H-indazole scaffolds with perfect atom economy. acs.orgnih.gov This method is highly regioselective and tolerates a broad variety of substrates. acs.orgnih.gov The bromination of various substituted indazoles has also been accomplished using N-bromosuccinimide (NBS) and a visible-light photoredox catalyst, Rose Bengal, which enhances the electrophilicity of the brominating agent under mild conditions. digitellinc.com
Electrosynthesis offers another sustainable and efficient tool for preparing and functionalizing indazoles by avoiding harsh chemical oxidants and reductants. oregonstate.edu Electrochemical methods have been developed for the direct functionalization of the indazole core. oregonstate.edu For example, a transition-metal- and external oxidant-free electrochemical method has been reported for the C3–H sulfonylation of 2H-indazoles, achieving yields up to 92%. acs.org This reaction proceeds at room temperature and is suggested to operate via a radical pathway. acs.org Furthermore, selective electrochemical synthesis of 1H-indazoles and their N-oxides has been demonstrated, where the outcome is controlled by the choice of cathode material. nih.govresearchgate.net Using a reticulated vitreous carbon cathode yields 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenated 1H-indazoles. nih.govresearchgate.net This electrochemical strategy is notable for its broad substrate tolerance, including both electron-rich and electron-poor systems. nih.govresearchgate.net
Interactive Data Table: Photoredox and Electrochemical Synthesis of Indazole Derivatives
| Methodology | Substrate Type | Key Reagents/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Photoredox Catalysis | 2H-Indazoles | Eosin Y, TT-CF3+OTf-, Ionic Liquid, Visible Light | C3-Trifluoromethylated 2H-Indazoles | Moderate to Good | chemrxiv.org |
| Photoredox Catalysis | Substituted Indazoles | Rose Bengal, NBS, Visible Light | Brominated Indazoles | Moderate to High | digitellinc.com |
| Photoredox Catalysis | Alkynylazobenzenes | Visible Light (Blue), various nucleophiles (alcohols, thiols, etc.) | 2H-Indazoles | Good to Excellent | acs.orgnih.gov |
| Electrosynthesis | 2H-Indazoles | Graphite anode, Ni foam cathode, MeCN/H₂O, Constant current | C3-Sulfonylated 2H-Indazoles | Up to 92% | acs.org |
| Electrosynthesis | o-nitrobenzaldimines | Reticulated Vitreous Carbon (RVC) cathode | 1H-Indazole N-oxides | Broad range | nih.govresearchgate.net |
| Electrosynthesis | o-nitrobenzaldimines | Zn cathode (Paired electrolysis) | 1H-Indazoles | Broad range | nih.govresearchgate.net |
Sustainable and Green Chemistry Methodologies for this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of pharmaceutical intermediates.
Solvent-Free and Aqueous Reaction Conditions
A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. Solvent-free reactions, often facilitated by microwave irradiation, can enhance reaction rates, improve yields, and simplify work-up procedures. For instance, the microwave-assisted solvent-free synthesis of triazolo[1,2-a]indazole-triones has been demonstrated through a one-pot, three-component reaction, offering advantages like high yields and the use of a reusable catalyst. ajol.inforesearchgate.net Another approach uses tungstosilicic acid as an efficient, reusable heterogeneous catalyst for the synthesis of similar indazole derivatives under solvent-free conditions at 100 °C. arabjchem.org
The use of aqueous or other green solvents is another cornerstone of sustainable synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. Citric acid has been used as a green catalytic medium for the regioselective synthesis of N-alkylated indazoles in a mixture of ethanol (B145695) and water. This one-pot method demonstrates high yields and a clean reaction profile. Polyethylene glycol (PEG-400) has also been employed as a green solvent for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, amines, and sodium azide (B81097), catalyzed by copper oxide nanoparticles. acs.org
Atom Economy and Waste Reduction in Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as multicomponent reactions (MCRs) and C-H functionalization, are central to sustainable chemistry as they minimize waste.
Multicomponent reactions are highly convergent processes where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. arabjchem.org The synthesis of triazolo[1,2-a]indazole-triones from aldehydes, dimedone, and urazole (B1197782) is a classic example of an MCR that proceeds under solvent-free conditions with high efficiency. researchgate.netarabjchem.org Similarly, a visible light-mediated heterodifunctionalization of alkynylazobenzenes proceeds with perfect atom economy to generate functionalized 2H-indazoles. acs.orgnih.gov
C-H functionalization represents another powerful strategy for waste reduction by avoiding the need for pre-functionalized starting materials. Direct C-H activation allows for the introduction of new functional groups onto a molecular scaffold in a more direct and efficient manner. oregonstate.edu Electrochemical C-H activation is a particularly promising green method for the direct functionalization of heterocycles like indazole. oregonstate.edu For example, the direct C-3 alkoxycarbonylation of 2H-indazoles has been developed under metal-free conditions, providing a facile route to C-3-carboxylic ester derivatives with wide functional group tolerance. bohrium.com
Flow Chemistry and Scalable Synthesis of this compound
Flow chemistry , where reactions are performed in a continuously flowing stream within a reactor, offers significant advantages over traditional batch processing, especially for scalability and safety. rsc.orgvapourtec.com This technology provides superior heat and mass transfer, precise control over reaction parameters, and allows for the safe handling of hazardous intermediates, making it highly suitable for industrial applications. rsc.orgclockss.org
The synthesis of indazoles, which can involve hazardous reagents like azides or unstable intermediates like diazonium salts, is particularly amenable to flow chemistry. rsc.org A general and versatile one-step synthesis of various substituted indazoles, including 3-amino and 3-hydroxy analogues, has been developed using a flow reactor, enabling the rapid and safe synthesis of multigram quantities on demand. vapourtec.comacs.org
Researchers at Novartis have reported a multi-step continuous-flow process for synthesizing a 2H-indazole intermediate on a 200-gram scale, safely managing both diazonium salt and azide chemistries. rsc.org This process was later scaled up to the kilogram level with only minor modifications. rsc.org Another continuous-flow strategy was developed for the synthesis of 1H-indazoles from o-fluorobenzaldehydes and tert-butyl carbazate (B1233558) at high temperatures, a reaction that poses significant safety risks in a batch reactor due to the volatility of hydrazine. clockss.org The use of a flow system mitigated these risks and allowed for process optimization using response surface methodology. clockss.org These examples highlight the potential of flow chemistry to enable the safe, efficient, and scalable production of complex heterocyclic compounds like this compound.
Interactive Data Table: Flow Chemistry Approaches to Indazole Synthesis
| Starting Materials | Key Features of Flow Process | Product Type | Scale | Reference |
|---|---|---|---|---|
| o-Fluorobenzaldehydes, tert-butyl carbazate | High temperature (up to 250 °C), high pressure, enhanced safety | 1H-Indazoles | Lab scale, optimized for scale-up | clockss.org |
| Amino-aldehyde, sodium nitrite, sodium azide | Three-step sequence involving diazonium and azide intermediates | 2H-Indazole intermediate | Up to kilogram scale | rsc.org |
| o-Halobenzonitriles, N-alkylhydrazines | General one-step synthesis, rapid screening and scalability | Substituted 1-alkyl-1H-indazoles | Multigram on demand | vapourtec.comacs.orgresearchgate.net |
Chemical Reactivity and Derivatization Strategies for 5 Bromo 1h Indazol 7 Ol
Reactivity at the Bromine Moiety of 5-bromo-1H-indazol-7-ol
The bromine atom attached to the indazole core is a versatile handle for introducing molecular diversity, primarily through substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) involves the replacement of a leaving group, such as bromide, on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comresearchgate.net
In the case of this compound, the indazole ring itself is not sufficiently electron-deficient to readily undergo SNAr. Furthermore, the hydroxyl group at the C7 position is electron-donating, which further deactivates the ring system towards nucleophilic attack. Consequently, direct displacement of the bromine atom by common nucleophiles (e.g., alkoxides, amines) under standard SNAr conditions is expected to be challenging and inefficient. Such transformations would likely require the introduction of a potent electron-withdrawing group elsewhere on the ring.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromine atom at C5 serves as an excellent substrate for these transformations. ambeed.com The acidic protons of the hydroxyl and N-H groups may require protection or the use of specific basic conditions to prevent side reactions.
Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron species with an organic halide. acs.org Bromoindazoles are frequently used in Suzuki couplings to synthesize C-C linked biaryl and heteroaryl structures. researchgate.netnih.gov For this compound, this reaction would enable the introduction of a wide array of aryl or vinyl groups at the C5 position. Studies on analogous 7-bromo-1H-indazoles have shown successful coupling with various boronic acids to yield C7-arylated products. nih.gov
Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.govrsc.org This method is highly effective for installing alkynyl moieties onto heterocyclic scaffolds. The reaction of this compound with various terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield 5-alkynyl-1H-indazol-7-ol derivatives. This is a common strategy for extending the π-system of heterocyclic compounds. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. organic-chemistry.orgnih.gov This reaction would allow for the introduction of primary or secondary amines at the C5 position of the indazole core. While the presence of the free N-H on the indazole and the O-H group can complicate the reaction, methods have been developed for the amination of unprotected bromoindoles, which are structurally similar. ursinus.edu These protocols often employ specific ligand systems and bases to achieve high selectivity and yield. purdue.eduorganic-synthesis.com
| Reaction Type | Bromoindazole Substrate | Coupling Partner | Catalyst / Base / Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ / DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | researchgate.net |
| Suzuki | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃, XPhos / Cs₂CO₃ / Dioxane/H₂O | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 85% | nih.gov |
| Sonogashira | 5-Bromo-3-iodo-1-tosyl-1H-indole (Indole analog) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N-DMF | 5-Bromo-3-(phenylethynyl)-1-tosyl-1H-indole | High | nih.gov |
| Buchwald-Hartwig | 5-Bromo-1,2,3-trimethoxybenzene (Aryl bromide example) | Morpholine | Pd₂(dba)₃, tBuXPhos / NaOtBu / Toluene (B28343) | 4-(3,4,5-trimethoxyphenyl)morpholine | 98% | purdue.edu |
The reaction of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds with this compound is complicated by the presence of acidic protons on the hydroxyl group (O-H) and the indazole nitrogen (N-H). These reagents are strong bases and will preferentially deprotonate the most acidic sites before any reaction occurs at the C-Br bond. youtube.com
To achieve functionalization at the C5 position using these reagents, a protection strategy is necessary. The hydroxyl and pyrazole (B372694) nitrogen atoms would first need to be protected with suitable groups (e.g., silyl (B83357) ethers, benzyl (B1604629) groups) that are stable to the organometallic reagent. After protection, two main pathways are possible:
Halogen-Metal Exchange: The protected bromoindazole could be treated with an organolithium reagent (like n-BuLi or t-BuLi) at low temperature to form a 5-lithio-indazole species. This lithiated intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C5 position.
Grignard Reagent Formation: Direct formation of a Grignard reagent by reacting the protected bromoindazole with magnesium metal is also a possibility, though often requires specific activation methods. hzdr.de The resulting indazol-5-ylmagnesium bromide could then be used in subsequent reactions, such as additions to carbonyl compounds. wikipedia.orgpressbooks.pub
Functionalization of the Hydroxyl Group in this compound
The phenolic hydroxyl group at the C7 position is a key site for derivatization, allowing for the synthesis of ethers and esters, or modification through oxidation.
The C7-hydroxyl group behaves as a typical phenol, readily undergoing O-alkylation and O-acylation.
Etherification: The formation of ethers can be achieved under standard Williamson ether synthesis conditions. Deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) would yield the corresponding 7-alkoxy-5-bromo-1H-indazole. nih.gov It is important to note that under these basic conditions, the N-H proton will also be deprotonated, potentially leading to a mixture of N- and O-alkylated products, requiring careful optimization of reaction conditions or a protection-deprotection sequence.
Esterification: Esters can be easily prepared by reacting the hydroxyl group with acylating agents. Treatment with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) would furnish the corresponding 7-acyloxy-5-bromo-1H-indazole derivative.
| Reaction Type | Substrate | Reagent(s) | Product Type | Reference Principle |
|---|---|---|---|---|
| O-Alkylation (Etherification) | 5-Nitroindazolol | 1) K₂CO₃, KI; 2) Benzyl bromide | 1-Benzyl-3-(benzyloxy)-5-nitro-1H-indazole | nih.gov |
| O-Alkylation (Etherification) | Generic Phenol | 1) NaH; 2) R-X (Alkyl Halide) | Alkyl Aryl Ether | ethernet.edu.et |
| O-Acylation (Esterification) | Generic Phenol | Acyl Chloride, Pyridine | Aryl Ester | General Knowledge |
Phenolic hydroxyl groups are susceptible to oxidation. The outcome of the oxidation of this compound would depend on the oxidizing agent used and the reaction conditions. Given the presence of the indazole ring, which contains amine-like nitrogens, the molecule has features analogous to aminophenols. Oxidation of such systems can be complex but often leads to the formation of quinone or quinone-imine type structures. For instance, oxidation of related amino-indazolols can yield indazole oxides or other functionalized derivatives. researchgate.net Stronger oxidation could potentially lead to ring-opening or degradation of the heterocyclic system.
Mannich and Related Condensations Involving the Hydroxyl Group
The Mannich reaction is a three-component condensation that typically involves an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. eurjchem.comnih.gov The product is a β-amino-carbonyl compound known as a Mannich base. eurjchem.com In the context of this compound, the hydroxyl group at the 7-position imparts phenolic character to that portion of the molecule. Phenols are known to be reactive substrates in Mannich reactions, where aminomethylation occurs at the ortho or para positions relative to the hydroxyl group.
Given the electronic properties of the indazole ring and the bromine substituent, the most likely position for a Mannich-type reaction on the benzene (B151609) ring of this compound would be at the C6 or C4 positions, which are ortho and para to the activating hydroxyl group, respectively. However, steric hindrance from the adjacent indazole ring and the bromine atom may influence the regioselectivity of this transformation.
While specific examples of Mannich reactions directly on this compound are not extensively documented in the reviewed literature, the general principles of this reaction on phenolic compounds suggest its applicability. researchgate.net The reaction would likely proceed by the formation of an iminium ion from the aldehyde and the amine, which would then be attacked by the electron-rich aromatic ring of the indazolol. Such derivatization would introduce an aminomethyl group, which can serve as a versatile handle for further synthetic modifications.
Reactions at the Indazole Nitrogen Atoms (N1 and N2) of this compound
The indazole ring possesses two nitrogen atoms, N1 and N2, which are both nucleophilic and can undergo various substitution reactions. The regioselectivity of these reactions is a key aspect of indazole chemistry, often influenced by the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions.
The alkylation of 1H-indazoles generally leads to a mixture of N1- and N2-substituted products. nih.gov The ratio of these isomers is dependent on several factors, including the steric and electronic nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. researchgate.netchim.it
In a study on the regioselective N-alkylation of a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, it was found that the choice of base and solvent system could significantly influence the N1/N2 ratio. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for many substituted indazoles. researchgate.net Conversely, Mitsunobu conditions often show a preference for the formation of the N2-alkylated regioisomer. researchgate.net
The electronic nature of the substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at certain positions can direct alkylation to a specific nitrogen. For example, substituents at the C7 position, such as a nitro or a carboxylate group, have been shown to confer excellent N2 regioselectivity. chim.it Given the presence of the hydroxyl group at the C7 position in this compound, this could potentially direct alkylation towards the N2 position.
N-acylation of indazoles is also a common transformation. It has been suggested that N-acylation often provides the N1-substituted regioisomer, potentially through the isomerization of an initially formed N2-acylindazole to the more thermodynamically stable N1 isomer. chim.it
| Indazole Substrate | Alkylating Agent | Base/Conditions | N1:N2 Ratio | Reference |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | 38:46 | nih.gov |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various tosylates | Cs₂CO₃, 90°C | >90% N1 | nih.gov |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH, THF | >99% N1 | researchgate.net |
| 7-Nitro-1H-indazole | Alkyl bromide | NaH, THF | Excellent N2 | chim.it |
| 1H-Indazole | n-Pentyl bromide | Mitsunobu (DEAD, PPh₃) | 1:2.5 | researchgate.net |
This table presents data for structurally related indazoles to illustrate general trends in regioselectivity.
N-arylation of indazoles can be achieved through various cross-coupling methodologies, most notably copper-catalyzed and palladium-catalyzed reactions. The Ullmann condensation, a copper-catalyzed reaction, has traditionally been used for the N-arylation of azoles with aryl halides. More contemporary methods often employ palladium catalysts with various ligands to achieve this transformation under milder conditions.
For this compound, the bromine atom at the C5 position offers a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl and heteroaryl moieties at this position. A study on the Suzuki cross-coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid demonstrated the feasibility of such transformations. nih.govwright.edu These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent like dimethoxyethane. nih.govwright.edu
The N-alkylation or N-protection of the indazole is often a prerequisite for these coupling reactions to avoid complications arising from the acidic N-H proton. The choice of the N-substituent can also influence the outcome of the subsequent coupling reaction.
| 5-Bromoindazole Substrate | Coupling Partner | Catalyst | Base/Solvent | Product | Yield | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.govwright.edu |
| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME | 1-ethyl-5-(thiophen-2-yl)-1H-indazole | Good | nih.gov |
| 5-bromo-1H-indazole-3-carboxylic acid methyl ester | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME | 5-(thiophen-2-yl)-1H-indazole-3-carboxylic acid methyl ester | Good | nih.gov |
This table showcases examples of Suzuki coupling on the 5-bromo position of related indazole scaffolds.
Electrophilic Aromatic Substitution on the Indazole Ring of this compound
The indazole ring is an aromatic system that can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. rsc.org The regioselectivity of these reactions is governed by the electronic properties of the existing substituents. In this compound, the benzene part of the bicycle is substituted with a bromine atom (an ortho, para-directing deactivator) and a hydroxyl group (an ortho, para-directing activator). The pyrazole ring of the indazole can be considered as a whole to have an effect on the benzene ring's reactivity.
The powerful activating and ortho, para-directing effect of the hydroxyl group at C7 would be expected to dominate the regiochemical outcome of electrophilic aromatic substitution. Therefore, incoming electrophiles would preferentially substitute at the positions ortho and para to the hydroxyl group. The para position is occupied by the pyrazole ring fusion. The ortho positions are C6 and C8 (part of the pyrazole ring). The C6 position is a likely site for substitution.
For instance, bromination of 1H-indazol-3-ol with N-bromosuccinimide (NBS) is known to predominantly occur at the C6 position due to the directing effect of the hydroxyl group. researchgate.net Nitration of indazoles with a mixture of nitric and sulfuric acid can also occur on the benzene ring, with the position of substitution being dependent on the existing substituents.
Chemo- and Regioselectivity in the Derivatization of this compound
The presence of multiple reactive sites in this compound—the hydroxyl group, the N1 and N2 nitrogens, and the C-H bonds of the aromatic ring—makes chemo- and regioselectivity key considerations in its derivatization.
N1 versus N2 Selectivity: As discussed in section 3.3.1, the alkylation of the indazole nitrogen atoms can be directed towards either N1 or N2 by careful selection of the reaction conditions. The use of specific bases and solvents, as well as the electronic nature of the substituents on the indazole ring, are critical factors in controlling this regioselectivity. researchgate.netnih.govchim.it
Reactivity of the Hydroxyl Group versus Nitrogen Atoms: The hydroxyl group at C7 is phenolic and can undergo reactions such as O-alkylation and O-acylation. In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile. The relative reactivity of the hydroxyl group and the indazole nitrogens will depend on the pKa values of the respective protons and the reaction conditions. In many cases, selective protection of either the hydroxyl group or the indazole N-H may be necessary to achieve the desired derivatization at the other site.
Reactivity of the C-Br Bond: The bromine atom at the C5 position is a versatile handle for the introduction of new functional groups via transition metal-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura, Stille, and other similar reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at this position. nih.govrsc.org These reactions are generally chemoselective for the C-Br bond, leaving the other functional groups on the molecule intact, provided appropriate reaction conditions are chosen.
Synthesis of Complex Architectures Utilizing this compound as a Synthon
The multifunctionality of this compound makes it a valuable synthon for the construction of more complex molecular architectures, particularly those of interest in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds. researchgate.net
The C5-bromo substituent is a key feature that allows for the elaboration of the indazole core through cross-coupling reactions. For example, the Suzuki-Miyaura coupling can be used to introduce a wide variety of aryl and heteroaryl groups at this position, leading to the synthesis of biaryl and heterobiaryl compounds. nih.gov This strategy is widely employed in drug discovery programs to explore the structure-activity relationships of indazole-based compounds.
Furthermore, the hydroxyl group at C7 and the N-H of the pyrazole ring can be functionalized to introduce additional diversity. For instance, the hydroxyl group can be converted into an ether or an ester, or it can be used to link the indazole scaffold to other molecular fragments. Similarly, the indazole nitrogen can be alkylated or arylated to modulate the physicochemical properties and biological activity of the resulting molecules.
The sequential and selective functionalization of the different reactive sites of this compound provides a powerful platform for the synthesis of libraries of complex indazole derivatives for various applications, including the development of new therapeutic agents. researchgate.net
Computational and Theoretical Investigations of 5 Bromo 1h Indazol 7 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic characteristics of molecules.
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and relative stability of different conformers. For 5-bromo-1H-indazol-7-ol, DFT calculations, often using functionals like B3LYP or PBE with basis sets such as 6-311++G(d,p), can predict key structural parameters. researchgate.netsci-hub.se
The process involves finding the lowest energy arrangement of atoms in space, which corresponds to the most stable molecular structure. A frequency analysis is typically performed to confirm that the optimized geometry represents a true energy minimum, indicated by the absence of imaginary frequencies. sci-hub.se Theoretical studies on similar heterocyclic compounds have demonstrated a high correlation between DFT-calculated and experimentally determined (e.g., via X-ray crystallography) structural parameters. sci-hub.seresearchgate.net
Illustrative Optimized Geometrical Parameters: Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific molecule.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Predicted Length | Angle | Predicted Angle |
| C5-Br | 1.895 | C4-C5-C6 | 121.5 |
| C7-O1 | 1.360 | C6-C7-N1 | 119.8 |
| N1-N2 | 1.375 | C7-O1-H | 109.5 |
| N1-H | 1.010 | N2-N1-C7a | 112.0 |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. eurjchem.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies the molecule is more reactive. For this compound, the electron-withdrawing bromine atom and the electron-donating hydroxyl group are expected to significantly influence the energies and distributions of these frontier orbitals.
Illustrative Frontier Orbital Data: Note: This data is for illustrative purposes.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Indicates electron-donating ability. |
| ELUMO | -1.50 | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.75 | Correlates with chemical stability and reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). sci-hub.se
For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl and N-H protons, marking them as sites for nucleophilic interaction. researchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting the regioselectivity of chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations can provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions, such as those with solvent molecules or biological macromolecules. researchgate.net
An MD simulation of this compound, potentially in a solvent like water, could reveal the stability of its hydrogen bonding networks and the dynamics of its tautomeric forms. Radial distribution functions (RDFs) derived from these simulations can quantify the probability of finding a solvent atom at a certain distance from a solute atom, offering insights into the solvation shell structure and the strength of solute-solvent interactions. researchgate.net
QSAR/QSPR Modeling for Structure-Property Relationships of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. srce.hr These models are built on the principle that the properties of a chemical are a function of its molecular structure. srce.hr
For a series of derivatives of this compound, a QSAR study could be developed to predict a specific biological activity, such as anti-inflammatory or antimicrobial effects, which are common for indazole scaffolds. researchgate.netontosight.ai The process involves:
Data Set Compilation : Gathering a set of indazole derivatives with experimentally measured activities.
Descriptor Calculation : Computing a wide range of molecular descriptors (e.g., electronic, steric, topological) for each molecule.
Model Development : Using statistical techniques like Multiple Linear Regression (MLR) to create a mathematical equation linking the descriptors to the activity. srce.hr
Validation : Rigorously testing the model's predictive power.
Such models can be invaluable for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced activity.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation
Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for structure elucidation and validation of synthesized compounds.
NMR Spectroscopy : DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), typically show excellent correlation with experimental spectra, aiding in the correct assignment of signals. researchgate.net
IR Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated computationally. acs.org These calculated frequencies are often scaled by a factor to correct for anharmonicity and systematic errors in the theoretical method, allowing for a direct comparison with experimental FT-IR spectra. sci-hub.se This helps in assigning specific vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. sci-hub.se It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the λ_max values and intensities in an experimental UV-Vis spectrum. The solvent effect can also be modeled using approaches like the Polarizable Continuum Model (PCM). eurjchem.com
Illustrative Predicted vs. Experimental Spectroscopic Data: Note: This table illustrates the typical comparison performed in computational studies. Experimental data is hypothetical.
| Spectrum | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| 13C NMR | C5-Br Shift (ppm) | 115.2 | 114.8 |
| IR | O-H Stretch (cm-1) | 3450 (scaled) | 3435 |
| UV-Vis | λmax (nm) | 285 | 288 |
Ligand-Target Docking and Molecular Interaction Studies for this compound Scaffolds
Computational modeling, particularly molecular docking and interaction studies, serves as a powerful tool in modern drug discovery to predict and analyze the binding of small molecules like this compound to biological targets. While specific, published docking studies for this compound are not extensively available in peer-reviewed literature, the methodologies for such investigations are well-established. This section outlines the standard computational workflow and the nature of the insights that would be derived from ligand-target docking and molecular interaction analyses of this specific indazole scaffold.
The primary goal of molecular docking is to determine the preferred orientation and conformation of a ligand when it binds to a macromolecular target, typically a protein. This process provides a prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), and a detailed view of the intermolecular interactions that stabilize the ligand-protein complex.
The general procedure for conducting such a study on the this compound scaffold would involve several key steps:
Preparation of the Ligand and Target: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. The target protein's 3D structure, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The selection of a target protein would be guided by the therapeutic hypothesis for the indazole scaffold, which has been investigated for roles as kinase inhibitors, anti-inflammatory agents, and antimicrobials in derivatives. researchgate.netjmchemsci.com
Docking Simulation: Using specialized software such as AutoDock, Glide, or GOLD, the this compound molecule would be placed into the defined binding site of the target protein. The software then explores a vast number of possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose.
Analysis of Molecular Interactions: The resulting binding poses, particularly the one with the most favorable binding energy, are analyzed to identify specific molecular interactions. For the this compound scaffold, key interactions would include:
Hydrogen Bonding: The hydroxyl (-OH) group at the 7-position and the nitrogen-hydrogen (N-H) group of the pyrazole ring are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.
Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Hydrophobic Interactions: The benzene (B151609) ring portion of the indazole core can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues.
Pi-Interactions: The aromatic indazole ring system can participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues of the target protein.
Hypothetical Docking Study Data
To illustrate the type of data generated from such a computational study, the following table presents hypothetical docking results of this compound against several protein targets that are commonly investigated for indazole-based compounds.
| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Interactions |
| Cyclooxygenase-2 (COX-2) | -8.9 | Arg120, Tyr355, Ser530 | Hydrogen bond with Ser530 (via 7-OH); Halogen bond with Arg120 (via 5-Br); π-Alkyl with Val523 |
| c-Jun N-terminal kinase (JNK1) | -9.5 | Met111, Lys55, Gln117 | Hydrogen bond with Met111 (via N-H); Hydrogen bond with Lys55 (via 7-OH); π-π stacking with His108 |
| DNA Gyrase B | -7.8 | Asp73, Asn46, Ile78 | Hydrogen bond with Asp73 (via 7-OH and N-H); Hydrophobic interaction with Ile78 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent the results of actual experimental or computational studies.
The insights gained from these computational analyses are crucial for structure-activity relationship (SAR) studies. By understanding how the this compound scaffold interacts with a specific target, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For instance, modifying substituents on the indazole ring could enhance existing interactions or introduce new ones, leading to the development of more effective therapeutic agents.
Biological and Pharmacological Research on 5 Bromo 1h Indazol 7 Ol Pre Clinical Focus
Identification of Biological Targets and Pathways Modulated by 5-bromo-1H-indazol-7-ol
Comprehensive studies to identify the specific biological targets and cellular pathways modulated by this compound have not been detailed in publicly accessible scientific literature.
High-Throughput Screening (HTS) and Phenotypic Screening Approaches
There is no specific information available from high-throughput screening (HTS) or phenotypic screening campaigns that have been reported for this compound. Such screening methods are crucial in early-stage drug discovery to identify compounds that elicit a desired biological response or interact with specific targets. The absence of this data suggests that large-scale screening of this particular compound may not have been conducted or the results have not been published.
Target Deconvolution Strategies for this compound Derivatives
Similarly, there is a lack of published research on target deconvolution strategies specifically for derivatives of this compound. Target deconvolution is a critical step to understand the mechanism of action of a compound identified through phenotypic screens. Without initial screening data, subsequent deconvolution studies are unlikely to be available.
Molecular Mechanisms of Action of this compound
Detailed molecular mechanism of action studies for this compound are not present in the available scientific literature. While research on other indazole derivatives provides some context, direct evidence for the specific interactions of this compound is missing.
Enzyme Inhibition and Activation Studies (e.g., Kinases, Phosphatases, Proteases)
No specific data from enzyme inhibition or activation studies for this compound has been reported. The indazole scaffold is known to be a "privileged structure" in medicinal chemistry, often targeting kinases. However, without experimental data, it is not possible to ascertain the specific enzymatic targets of this compound.
Receptor Binding and Modulation (Agonism/Antagonism)
There is no available information from receptor binding assays or functional studies to determine if this compound acts as an agonist or antagonist at any specific receptors.
Protein-Protein and Protein-Nucleic Acid Interaction Studies
Investigations into the potential of this compound to modulate protein-protein or protein-nucleic acid interactions have not been documented in the scientific literature.
Cell Cycle Modulation and Apoptosis Induction Mechanisms
Pre-clinical research on this compound and its derivatives has highlighted their potential to influence cell cycle progression and induce apoptosis, key mechanisms in cancer therapy. While direct studies on this compound are limited, research on structurally related indazole compounds provides significant insights into these processes.
Derivatives of 1H-indazole have been shown to arrest the cell cycle at various phases. For instance, certain indazole derivatives can induce G2/M phase arrest in cancer cells. researchgate.net This is a critical checkpoint that prevents cells from entering mitosis with damaged DNA. The inhibition of key regulatory proteins, such as Cyclin B1, is a potential mechanism for this cell cycle arrest. researchgate.net
Furthermore, some indazole compounds have been observed to modulate the p53 signaling pathway. mdpi.comresearchgate.net The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest and apoptosis in response to cellular stress. By up-regulating p53 and down-regulating its inhibitor, MDM2, certain indazole derivatives can trigger apoptosis in cancer cells. mdpi.comresearchgate.net
The induction of apoptosis by indazole derivatives often involves the intrinsic mitochondrial pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. researchgate.netresearchgate.net Studies have shown that treatment with indazole compounds can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and culminating in programmed cell death. rsc.org
For example, a study on a specific 1H-indazole-3-amine derivative, compound 6o, demonstrated a dose-dependent increase in apoptosis in K562 human chronic myeloid leukemia cells. mdpi.comresearchgate.net This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net The same compound also caused cell cycle arrest at the G2/M phase. researchgate.net
Structure-Activity Relationship (SAR) and Lead Optimization Strategies for this compound Derivatives
The development of this compound derivatives as potential therapeutic agents heavily relies on understanding their structure-activity relationships (SAR) and employing effective lead optimization strategies. The indazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. evitachem.com
Positional Scanning and Substituent Effect Analysis
SAR studies on indazole derivatives have revealed that the nature and position of substituents on the indazole ring significantly influence their biological activity. For instance, in a series of 1H-indazole-3-amine derivatives, the substituent at the C-5 position was found to be critical for cytotoxic potential. mdpi.com Replacing a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group at this position led to a 2- to 10-fold decrease in inhibitory activity against K562 leukemia cells. mdpi.com
Halogen substitution has also been shown to be a key factor. In one study, bromo-substituted derivatives exhibited better inhibitory activity than methyl-substituted ones. nih.gov The electron-withdrawing nature of halogens like bromine can enhance binding affinity to target proteins. The position of the halogen is also crucial; for example, in one series, a fluoro-substitution at the R2 position was more effective than bromo or chloro substitutions. nih.gov
Computational methods such as Density Functional Theory (DFT) can be used to predict the regioselectivity of reactions like bromination on the indazole ring, aiding in the strategic placement of substituents to enhance biological activity.
Bioisosteric Replacements on the this compound Core
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The indazole nucleus itself can be considered a bioisostere of purine (B94841) bases, allowing it to interact with enzymes that process nucleic acids.
In the context of this compound, various bioisosteric replacements can be envisioned. For example, replacing the bromine atom with other functional groups could modulate activity. The catechol moiety, present in many biologically active compounds, can sometimes be replaced by an indazole ring to achieve similar therapeutic effects. google.comgoogle.com
Furthermore, different heterocyclic rings can be used as bioisosteric replacements for parts of the indazole core or its substituents to explore new chemical space and improve drug-like properties. For instance, replacing an amide linker with a triazole ring has been shown to increase conformational flexibility in some indazole derivatives. nih.gov In a series of dopamine (B1211576) D3 receptor ligands, an indazole derivative showed high affinity, highlighting its utility as a bioisostere for other aromatic systems like benzofuran (B130515) and benzo[b]thiophene. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This information is then used to design new molecules with improved properties. For indazole derivatives, pharmacophore models have been developed to guide the design of inhibitors for various targets, including kinases. science.gov
A typical pharmacophore model for an inhibitor might include features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. science.gov For example, a pharmacophore model for B-Raf inhibitors included two acceptor atoms, three donor atoms, and three hydrophobic features. science.gov By aligning new virtual compounds to such a model, researchers can prioritize the synthesis of molecules with a higher probability of being active.
These models, often combined with 3D-QSAR (Quantitative Structure-Activity Relationship) studies, provide valuable insights for designing potent and selective inhibitors. science.gov For instance, a 3D-QSAR model for imidazopyridine B-Raf inhibitors, based on a pharmacophore alignment, provided significant insights for designing more potent compounds. science.gov
In Vitro Cellular Assays and Functional Characterization
The preclinical evaluation of this compound and its derivatives involves a battery of in vitro cellular assays to characterize their biological effects. These assays are crucial for determining the potential of these compounds as therapeutic agents.
Cell Viability, Proliferation, and Migration Assays
Cell Viability and Proliferation Assays:
A fundamental step in assessing the anticancer potential of a compound is to evaluate its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. researchgate.netrsc.org This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Studies on various indazole derivatives have demonstrated their ability to inhibit the proliferation of a range of human cancer cell lines, including those from lung, prostate, and liver cancers, as well as leukemia. mdpi.comrsc.org For example, a series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines with IC50 values (the concentration required to inhibit growth by 50%) in the micromolar to nanomolar range. rsc.orgresearchgate.net
The table below summarizes the in vitro anti-proliferative activity of a representative indazole derivative (Compound 2f) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Breast Cancer | 0.23 |
| A549 | Lung Cancer | 1.15 |
| MCF-7 | Breast Cancer | 1.15 |
| HCT116 | Colon Cancer | 4.89 |
Data adapted from a study on indazole derivatives. rsc.org
Cell Migration Assays:
The ability of cancer cells to migrate is a hallmark of metastasis. The wound healing or scratch assay is a common method to assess cell migration in vitro. rsc.orgresearchgate.net In this assay, a "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound over time is monitored.
Transwell migration assays provide a more quantitative measure of cell migration. rsc.org In this setup, cells are placed in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of cells that migrate to the lower side of the membrane is then quantified.
Studies have shown that certain indazole derivatives can significantly inhibit the migration of cancer cells in a dose-dependent manner. For example, compound 2f was found to inhibit the migration and invasion of 4T1 breast cancer cells. rsc.org
Gene Expression and Protein Expression Analysis via qPCR, Western Blot, Immunofluorescence
No studies were identified that specifically report on the analysis of gene or protein expression changes induced by this compound using methods such as quantitative polymerase chain reaction (qPCR), Western Blot, or immunofluorescence. While research on other indazole derivatives has utilized these techniques to elucidate mechanisms of action, for instance, a study on 1H-indazole-3-amine derivatives used Western blotting to show changes in p53 and MDM2 protein levels mdpi.com, this data is specific to the derivatives and cannot be attributed to this compound itself.
High-Content Imaging for Cellular Phenotypes
There is no available research that has employed high-content imaging (HCI) or high-content screening (HCS) to characterize the cellular phenotypes resulting from treatment with this compound. HCI is a powerful tool for assessing multiplexed parameters like cell morphology and protein localization, but its application to this specific compound has not been documented in the literature.
In Vivo Pre-clinical Efficacy and Proof-of-Concept Studies in Animal Models
No published in vivo efficacy studies for this compound in any disease-specific animal models were found. Preclinical research on indazole analogs has shown activity in various models, such as murine hepatic cancer models and vascular injury models for PIKfyve inhibitors, but these studies were conducted on complex derivatives, not the specified parent compound. nih.gov
Consistent with the lack of in vivo efficacy data, there are no reports on the identification of pharmacodynamic biomarkers or other readouts in animal studies for this compound.
Selectivity and Off-Target Interaction Profiling of this compound Analogs
The scientific literature contains extensive information on the selectivity and off-target profiling of various indazole derivatives, which are often developed as kinase inhibitors. rsc.orgacs.orguni-saarland.de For example, extensive kinase selectivity profiling is a common step in the development of indazole-based drug candidates to ensure they are targeting the intended protein with high specificity. rsc.org However, these profiles are unique to the specific analog being tested. A study on PIKfyve chemical probes, which used 3-acetyl-5-bromo-1H-indazole as a synthetic precursor, performed selectivity profiling on the final, more complex analogs, not the initial building block. nih.govchemrxiv.org Without direct testing, the selectivity profile of this compound remains unknown.
Prodrug Design and Delivery System Exploration for Enhanced Biological Engagement
Compound Names
As no article was generated, no table of compound names is provided.
The Elusive Nature of this compound: A Scientific Inquiry Void
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific applications and emerging research areas of the chemical compound This compound remains largely unavailable in the public domain. While the indazole scaffold, to which this molecule belongs, is a well-recognized "privileged scaffold" in medicinal chemistry, specific research findings and applications for this particular derivative are not documented in accessible materials.
The initial investigation into the broader family of substituted indazoles revealed their significant roles in drug discovery, materials science, and catalysis. For instance, various bromo-indazole derivatives have been explored as kinase inhibitors, anticancer agents, and components of organic light-emitting diodes (OLEDs). However, translating these general applications to the specific case of this compound is not feasible without direct scientific evidence.
Consequently, the creation of a scientifically accurate and thorough article adhering to the requested detailed outline is not possible at this time. The absence of specific research on this compound underscores the vastness of chemical space and the fact that not all synthesized compounds have been extensively studied or have had their properties and applications publicly disclosed.
Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential of this compound in the various fields outlined. Until such information becomes available, any detailed discussion would be purely speculative and would not meet the standards of scientific accuracy.
Applications and Emerging Research Areas of 5 Bromo 1h Indazol 7 Ol
Catalysis and Ligand Design Employing 5-bromo-1H-indazol-7-ol Scaffolds
Application in Asymmetric Synthesis and Catalysis
Asymmetric synthesis, the chemical synthesis that produces stereoisomeric products in unequal amounts, is a critical field in the production of pharmaceuticals and fine chemicals. Catalysis, particularly using metal complexes with chiral ligands, is a cornerstone of modern asymmetric synthesis.
Currently, there is a notable lack of specific research in publicly accessible scientific literature detailing the direct application of this compound as a catalyst or as a ligand in asymmetric synthesis. While the broader class of indazole derivatives has been explored in catalysis, primarily in the context of their own synthesis via catalytic methods like palladium-catalyzed cross-coupling reactions, the use of this specific molecule to catalyze other reactions is not well-documented. nih.gov
The potential for an indazole derivative like this compound to act as a ligand stems from the presence of nitrogen atoms in the pyrazole (B372694) ring, which can coordinate to a metal center. The functional groups on the benzene (B151609) ring, a bromine atom and a hydroxyl group, could be modified to create chiral environments, a prerequisite for a successful chiral ligand. However, without experimental studies, this remains a theoretical possibility.
Table 1: General Information on Indazole Derivatives in Catalysis
| Compound Class | Role in Catalysis | Example Reaction |
|---|---|---|
| Indazole Derivatives | Substrates in catalytic reactions | Suzuki-Miyaura cross-coupling for functionalization nih.gov |
Agrochemistry and Crop Protection Research Featuring Indazole Derivatives
The indazole scaffold is recognized as a "pharmacophore" in medicinal chemistry and has also been investigated for its potential in agrochemical applications. researchgate.net Derivatives of indazole have been explored for various bioactivities, including herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.net These activities are attributed to the ability of the indazole ring system to interact with various biological targets in pests and weeds.
A review of current literature and patent filings indicates that while the general class of indazole derivatives is of interest in agrochemistry, specific research focusing on this compound for crop protection is not prominently featured. For instance, some studies and patents describe the synthesis and testing of various substituted indazoles for pesticidal activity, but this compound is not among the explicitly mentioned active compounds. researchgate.netmdpi.com
The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. It is plausible that this compound or its precursors could be part of such libraries, but the results of these screenings are often proprietary and not publicly disclosed unless a compound shows significant promise.
Table 2: Examples of Bioactivities of Indazole Derivatives in an Agrochemical Context
| Indazole Derivative Type | Investigated Activity | Research Context |
|---|---|---|
| Substituted 1H-indazoles | Herbicidal | Replacement for other chemical groups in known herbicides researchgate.net |
| Antifungal | Evaluation against various plant-pathogenic fungi mdpi.com |
Sensing and Detection Technologies Utilizing this compound Components
Chemical sensors are devices that transform chemical information into an analytically useful signal. The development of new sensor materials is a burgeoning area of research. Heterocyclic compounds are often explored for their potential in sensing applications due to their ability to interact with specific analytes through various mechanisms, including hydrogen bonding, metal coordination, and changes in their photophysical properties (fluorescence or color).
A comprehensive search of the scientific literature reveals a lack of studies on the specific use of this compound in the development of sensing and detection technologies. While the broader family of azoles, which includes the pyrazole ring of indazole, has been investigated for anion sensing, there is no direct evidence of this compound being employed for this purpose. researchgate.net
The structure of this compound, with its hydroxyl group and nitrogen-containing heterocyclic system, suggests it could potentially interact with certain analytes. The hydroxyl group could act as a proton donor for hydrogen bonding, and the nitrogen atoms could coordinate with metal ions. Such interactions could, in principle, be transduced into a measurable optical or electrochemical signal. However, without dedicated research and experimental validation, the utility of this compound as a chemical sensor remains speculative.
Table 3: Potential Interaction Sites of this compound for Sensing Applications
| Functional Group | Potential Interaction Type | Target Analyte Class (Theoretical) |
|---|---|---|
| -OH (hydroxyl) | Hydrogen bond donor | Anions, electron-rich species |
| Indazole Nitrogens | Metal coordination | Metal cations |
Advanced Analytical Characterization Techniques in Research Pertaining to 5 Bromo 1h Indazol 7 Ol
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment and number of different protons and carbons, advanced NMR techniques are required for the complete and unambiguous structural assignment of 5-bromo-1H-indazol-7-ol.
Two-Dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the precise connectivity.
COSY would reveal proton-proton couplings, for instance, between the two adjacent aromatic protons on the benzene (B151609) ring portion of the indazole core.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in definitively placing the bromine atom at position 5 and the hydroxyl group at position 7 by observing correlations between the remaining aromatic protons and the carbons bearing these substituents.
Solid-State NMR (ssNMR) offers insights into the structure of the compound in its solid, crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—which can affect physical properties. For related indazole derivatives, solid-state ¹³C NMR has been used to characterize specific crystalline salts, providing chemical shift data that reflects the unique packing environment in the solid state. google.com Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl and indazole N-H groups. acs.org
Table 1: Application of Advanced NMR Techniques for this compound
| Technique | Information Provided | Application to this compound |
|---|---|---|
| COSY | Reveals ¹H-¹H spin-spin coupling networks. | Confirms connectivity of aromatic protons. |
| HSQC | Correlates protons to their directly bonded carbons. | Assigns specific ¹³C signals to their corresponding ¹H signals. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Differentiates isomers by confirming the positions of the Br and OH groups. |
| Solid-State NMR | Characterizes the compound in its solid, crystalline state. | Investigates crystal packing, polymorphism, and intermolecular hydrogen bonds. google.comacs.org |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high precision. By providing an accurate mass measurement to within a few parts per million (ppm), HRMS can definitively confirm the molecular formula of this compound (C₇H₅BrN₂O). This level of accuracy is essential to distinguish it from other potential compounds with the same nominal mass.
In addition to accurate mass, tandem mass spectrometry (MS/MS) provides fragment analysis. In this technique, the molecular ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, as weaker bonds break preferentially. For this compound, characteristic fragments would likely arise from the loss of the bromine atom, the hydroxyl group, or other small molecules, helping to verify the connectivity of the indazole core. This technique is widely applied for the structural confirmation of novel psychoactive substances and other complex molecules. scispace.com
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BrN₂O | - |
| Monoisotopic Mass (Calculated) | 211.95852 Da | - |
| Primary Application | Elemental Composition Confirmation | - |
| Secondary Application | Structural analysis via fragmentation patterns (MS/MS). | scispace.com |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying the presence of specific functional groups. For this compound, these methods would provide clear evidence for its key structural features.
O-H Stretch: A broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl (-OH) group.
N-H Stretch: A peak in the region of 3100-3500 cm⁻¹ would be characteristic of the N-H bond within the indazole ring.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ would confirm the aromatic protons.
C=C and C=N Stretches: Absorptions in the 1400-1650 cm⁻¹ "fingerprint" region would correspond to the stretching vibrations of the aromatic and heterocyclic rings.
C-Br Stretch: A strong absorption at lower wavenumbers, typically in the 500-650 cm⁻¹ range, would indicate the presence of the carbon-bromine bond.
While IR is more sensitive to polar bonds like O-H and N-H, Raman spectroscopy is excellent for analyzing non-polar, symmetric bonds and is particularly useful for the C=C and C=N vibrations of the core ring structure. Spectroscopic data for the closely related 5-bromo-1H-indazole shows characteristic IR and Raman signals that help in assigning the vibrations of the bromo-indazole core. nih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |
|---|---|---|
| Hydroxyl (O-H) Stretch | 3200 - 3600 (broad) | IR |
| Indazole (N-H) Stretch | 3100 - 3500 | IR |
| Aromatic (C-H) Stretch | > 3000 | IR, Raman |
| Aromatic Ring (C=C/C=N) Stretch | 1400 - 1650 | IR, Raman |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the conjugated π-electron system of this compound. The indazole ring system is aromatic and will exhibit characteristic absorption maxima (λmax).
The positions of the bromine and hydroxyl substituents act as auxochromes, modifying the electronic transitions and causing shifts in the λmax compared to the unsubstituted indazole parent molecule. Theoretical studies on related bromo-indazole derivatives have been performed to correlate their structure with their UV-Vis spectra. researchgate.netresearchgate.net Experimentally, the UV-Vis spectrum serves as a characteristic fingerprint and is also a primary method for quantitative analysis. Using the Beer-Lambert law, the concentration of a solution of the compound can be accurately determined by measuring its absorbance at a specific wavelength, which is essential for preparing samples for further testing.
Single-crystal X-ray crystallography stands as the definitive technique for determining the precise three-dimensional structure of a molecule. By diffracting X-rays off a well-ordered single crystal, it is possible to generate a detailed electron density map and build an atomic model that reveals exact bond lengths, bond angles, and torsional angles.
For this compound, this technique would provide unequivocal proof of the substitution pattern, distinguishing it from any other possible isomers. Research on related indazole compounds has demonstrated the power of X-ray diffraction in confirming the regioselectivity of synthetic reactions, such as proving the C7 bromination of a 4-substituted-1H-indazole. nih.gov Furthermore, X-ray analysis reveals how molecules pack in the solid state, detailing intermolecular interactions like hydrogen bonding and π-stacking. This information is crucial for understanding the physical properties of the solid material.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of this compound, its primary role is to assess the purity of the final product and to monitor the progress of the chemical reaction that produces it.
High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis of non-volatile organic compounds. A solution of the sample is passed through a column under high pressure. Based on the compound's affinity for the column's stationary phase versus the liquid mobile phase, it is retained for a characteristic amount of time (retention time). When coupled with a UV detector, HPLC can provide a quantitative measure of purity, often expressed as a percentage of the total peak area.
Gas Chromatography (GC) can also be used for purity analysis if the compound is sufficiently volatile and thermally stable. For the related compound 5-bromo-1H-indazole, GC has been listed as a method for quality control, indicating its applicability to this class of compounds. vwr.com
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress. By spotting the reaction mixture on a plate and developing it in a solvent, chemists can visualize the disappearance of starting materials and the appearance of the product, allowing for the optimization of reaction times.
Table 4: Chromatographic Techniques for the Analysis of this compound
| Technique | Primary Use | Information Obtained |
|---|---|---|
| HPLC | Quantitative Purity Assessment | Retention time, purity percentage (e.g., >98%). |
| GC | Purity Assessment (for volatile compounds) | Retention time, purity percentage. vwr.com |
| TLC | Reaction Monitoring | Qualitative assessment of reaction completion. |
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Reaction Conversion
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is extensively used to determine the purity of the final compound and to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products.
In the synthesis of indazole derivatives, HPLC is the standard method for assessing purity, with typical requirements being greater than 95% for research compounds. nih.gov For instance, in the synthesis of related indazole compounds, reversed-phase HPLC is often employed. rsc.org Reaction progress can be tracked by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC. This allows for the determination of reaction conversion, helping to optimize reaction conditions such as temperature, time, and catalyst loading. rsc.orggoogle.com For example, the ratio of starting material to product in the synthesis of N2-alkylated indazoles has been successfully monitored using HPLC to determine when a reaction stalls. google.com
Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar indazole compounds.
| Parameter | Condition | Purpose |
| Column | C18 reversed-phase (e.g., 4.5 x 250 mm) | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water gradient | To elute compounds with varying polarities |
| Flow Rate | 1 mL/min | To ensure optimal separation and peak shape |
| Detection | UV at 210 nm and 254 nm | For quantification and detection of aromatic systems |
| Temperature | 25 °C | For reproducible retention times |
| This table represents typical HPLC parameters used for the analysis of indazole derivatives, which would be suitable for this compound. rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis
While HPLC is ideal for the primary, non-volatile components of a reaction, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile and semi-volatile byproducts and impurities. In complex multi-step syntheses, such as those that might produce this compound, various side reactions can generate low molecular weight compounds.
GC-MS analysis of the crude reaction mixture can provide a detailed profile of these volatile species. For example, in the synthesis of a key intermediate for the drug Lenacapavir, which involves a brominated indazole structure, GC-MS was used to analyze the total ion chromatogram (TIC) of the crude reaction mixture to determine the relative amounts of starting material, desired product, and various byproducts. chemrxiv.org This information is crucial for optimizing the reaction to minimize byproduct formation and for developing effective purification strategies. The mass spectrometer provides structural information on the separated components, allowing for their definitive identification.
The table below illustrates the type of data that can be obtained from a GC-MS analysis of a synthetic reaction mixture for an indazole derivative.
| Retention Time (min) | Detected Mass (m/z) | Compound Identity (Tentative) | Relative Abundance (A%) |
| 5.2 | 151 | Starting Material (e.g., a dichlorobenzonitrile) | 5 |
| 8.5 | 230 | Desired Product (e.g., a bromo-dichlorobenzonitrile) | 91 |
| 9.1 | 230 | Isomeric Byproduct | 4 |
| This table is a representative example based on GC-MS data for the synthesis of a related brominated heterocyclic compound, illustrating how the technique is used to assess reaction outcomes. chemrxiv.org |
Biophysical Techniques for Ligand-Target Interaction Studies
Understanding how a molecule like this compound interacts with its biological target is fundamental in drug discovery. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for structure-activity relationship (SAR) studies.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the real-time binding of a ligand (like this compound or its derivatives) to a target protein immobilized on a sensor chip. nih.gov SPR measures changes in the refractive index at the surface of the chip as the ligand flows over and binds to the protein, allowing for the determination of association (k_a) and dissociation (k_d) rate constants. From these rates, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. nih.govresearchgate.net
Studies on indazole-based compounds have successfully used SPR to characterize their interactions with various protein targets, such as cannabinoid receptors and soluble guanylate cyclase (sGC). nih.govnih.gov For example, SPR has shown that indazole-based synthetic cannabinoids generally exhibit higher binding affinities for the CB1 receptor compared to their indole-based counterparts. nih.govresearchgate.net
The kinetic parameters obtained from SPR are crucial for lead optimization, as they provide insights into how quickly a compound binds to its target and how long it remains bound.
| Compound Type | Target Protein | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (M) |
| Indazole-based SC | CB1 Receptor | 1.2 x 10³ | 1.9 x 10⁻³ | 1.57 x 10⁻⁶ |
| Indole-based SC | CB1 Receptor | 0.9 x 10³ | 3.9 x 10⁻² | 4.35 x 10⁻⁵ |
| This table presents comparative SPR data for indazole- and indole-based synthetic cannabinoids (SCs) binding to the CB1 receptor, demonstrating the utility of SPR in distinguishing binding kinetics. nih.gov |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event between a ligand and a protein in solution. nih.gov It is considered the gold standard for determining the thermodynamic parameters of binding, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govnih.gov
ITC experiments involve titrating the ligand into a solution containing the target protein and measuring the minute temperature changes. This method is label-free and does not require immobilization, providing data on the interaction in solution. nih.gov For indazole derivatives, ITC has been used to confirm binding to targets like bromodomains and to quantify the affinity of fragment hits during inhibitor development. rsc.orgacs.org For example, ITC measurements showed that an indazole-containing dual inhibitor binds to the BRD4 bromodomain with a K_d value of 145 nM. acs.org The thermodynamic profile (ΔH and ΔS) gives deeper insight into the forces driving the binding, such as hydrogen bonds or hydrophobic interactions.
| Ligand | Target Protein | K_D (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Indazole-based Inhibitor | BRD4(BD1) | 145 | ~1.0 | -9.5 | 0.2 |
| Isoxazole Fragment | CBP | 28,000 | ~1.0 | -7.2 | -0.9 |
| This table provides example ITC data for an optimized indazole-based inhibitor compared to an initial fragment, highlighting the data used to guide drug design. rsc.orgacs.org |
Differential Scanning Fluorimetry (DSF) for Protein Stabilization and Ligand Binding
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the effect of ligand binding on the thermal stability of a protein. nih.govharvard.edu The technique monitors the unfolding of a protein as the temperature increases, typically by measuring the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation. harvard.edu
Binding of a stabilizing ligand, such as an inhibitor, will increase the melting temperature (T_m) of the protein. The magnitude of this thermal shift (ΔT_m) is generally correlated with the ligand's binding affinity. acs.orgacs.org DSF is widely used in fragment-based screening and lead optimization to quickly identify compounds that bind to the target protein. google.com For instance, in the development of dual BET/HDAC inhibitors, DSF assays were used to measure the ΔT_m of indazole-containing compounds binding to BRD4 bromodomains, revealing that modifications to the linker region significantly impacted binding potency. acs.org
| Compound | Target Protein | ΔT_m (°C) | Implication |
| Indazole Inhibitor (NB462) | BRD4(BD1) | 4.5 | Strong stabilizing effect, potent binder |
| Indazole Inhibitor (NB480) | BRD4(BD1) | 1.9 | Weak stabilizing effect, reduced potency |
| This table shows representative DSF data for two indazole-based inhibitors, demonstrating how the thermal shift (ΔT_m) correlates with binding potency. acs.org |
Intellectual Property and Patent Landscape Surrounding 5 Bromo 1h Indazol 7 Ol
Analysis of Synthesis Method Patents for 5-bromo-1H-indazol-7-ol
While patents specifically detailing the synthesis of this compound are not prevalent in publicly accessible databases, the patent literature for structurally related indazoles provides insight into potential synthetic strategies. The synthesis of the core indazole ring is a well-established process, often involving the cyclization of ortho-substituted anilines or related precursors.
For instance, methods for preparing the closely related 5-bromo-1H-indazole are documented. One patented method involves the reaction of 4-bromo-2-methylaniline (B145978) with acetic anhydride (B1165640) and isoamyl nitrite, followed by cyclization. Another approach starts from 5-bromo-2-fluorobenzaldehyde (B134332) and hydrazine (B178648). nih.gov These established routes for creating the 5-bromo-1H-indazole core would likely be adapted for the synthesis of the 7-hydroxy derivative, potentially by using a starting material that already contains a hydroxyl group or a precursor that can be converted to a hydroxyl group at the 7-position.
A patent for preparing 5-bromo-1-methylindazole highlights a method to avoid the formation of isomers, a common challenge in indazole synthesis, by using 2-fluoro-5-bromobenzaldehyde and formylhydrazine. epo.org This indicates that the control of regioselectivity is a key consideration and a patentable aspect in indazole synthesis.
The synthesis of various substituted 1H-indazole derivatives is also described in the patent literature, often as part of the development of new therapeutic agents. google.com These patents, while not focused on this compound itself, contribute to a broad intellectual property space that could impact the freedom to operate in developing novel synthetic routes for this specific compound.
Patents Claiming Novel Derivatives and Analogs of the this compound Scaffold
The development of novel derivatives and analogs from a core chemical scaffold is a primary strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold is no exception, with patents claiming various modifications to this core structure.
A significant area of patent activity involves the creation of substituted 1H-indazol-1-ol analogs. One key patent discloses a series of these analogs as inhibitors of the β-catenin/Tcf protein-protein interaction, a critical pathway in cellular signaling implicated in various diseases, including cancer. google.com This patent protects a range of compounds where the indazol-1-ol core is further substituted, indicating a focused effort to explore the therapeutic potential of this specific class of indazole derivatives.
Another patented derivative is (5-bromo-1H-indazol-7-yl)methanol, where the hydroxyl group at the 7-position is modified to a hydroxymethyl group. nih.gov This modification, although seemingly minor, can significantly alter the compound's properties and represents a distinct, patentable invention.
The following table summarizes some of the patented derivatives based on the indazole scaffold, highlighting the diversity of claimed structures.
| Patent/Compound | Core Scaffold | Key Structural Modification | Patent Focus |
| Substituted 1H-indazol-1-ol analogs google.com | 1H-Indazol-1-ol | Various substitutions on the indazole ring and other parts of the molecule. | Inhibitors of β-catenin/Tcf protein-protein interaction. |
| (5-bromo-1H-indazol-7-yl)methanol nih.gov | 5-bromo-1H-indazole | Methanol group at the 7-position. | Novel chemical entity. |
| 5-substituted indazoles google.com | 1H-indazole | Various substituents at the 5-position. | Kinase inhibitors. |
This data illustrates that the patent landscape for derivatives of the this compound scaffold is characterized by claims on both broad classes of analogs and specific, novel compounds.
Therapeutic and Non-Therapeutic Application Patents Involving this compound
The therapeutic potential of indazole derivatives is vast, with numerous patents claiming their use in treating a wide range of diseases. The applications for compounds related to this compound are primarily in the realm of oncology and inflammatory diseases.
As mentioned, substituted 1H-indazol-1-ol analogs are patented for their role as inhibitors of β-catenin/Tcf protein-protein interactions. google.com This has direct therapeutic implications for cancers where this pathway is dysregulated. The same patent also describes non-therapeutic uses for these compounds as pharmacological tools for in vitro and in vivo research to evaluate the effects of inhibiting this specific protein-protein interaction. google.com
Patents for other indazole derivatives highlight their utility as kinase inhibitors, a major class of anti-cancer drugs. google.commdpi.com For example, various 5-substituted indazoles have been patented as kinase inhibitors, suggesting that derivatives of this compound could also be explored for this application. google.com A review of patents from 2013-2017 underscores the significant interest in indazole derivatives for treating cancer, inflammatory conditions, and neurodegenerative disorders. researchgate.netnih.gov
The broad therapeutic applications of indazole derivatives are summarized in the table below:
| Therapeutic Area | Specific Application | Relevant Patent Information |
| Oncology | Inhibition of β-catenin/Tcf protein-protein interaction | Patented application for 1H-indazol-1-ol analogs. google.com |
| Kinase inhibition | Broad patent coverage for various indazole derivatives as kinase inhibitors. google.commdpi.com | |
| Angiogenesis inhibition | Substituted aryl-amine derivatives of indazoles are patented as angiogenesis inhibitors. epo.org | |
| Inflammatory Diseases | Anti-inflammatory agents | Indazole derivatives are widely explored and patented for their anti-inflammatory properties. researchgate.netnih.gov |
| Neurological Disorders | Neuroprotection | Patent reviews indicate applications in neurodegenerative diseases. researchgate.netnih.gov |
These patents collectively create a complex intellectual property environment that must be navigated when developing new therapeutic uses for this compound.
Global Patent Trends and Key Jurisdictions in Indazole Chemistry
The patenting of indazole derivatives is a global endeavor, with significant activity in major jurisdictions including the United States, Europe, and China. An analysis of patent literature reveals several key trends and dominant players in this field.
Pharmaceutical companies and research institutions are the primary assignees of patents related to indazole chemistry. These entities are actively pursuing the discovery and development of new indazole-based drugs, leading to a competitive patent landscape.
A review of patents published between 2013 and 2017 for indazole derivatives highlighted a focus on applications in oncology and inflammation. researchgate.netnih.gov This trend continues, with many recent patents for indazole-based compounds targeting various kinases and signaling pathways involved in cancer.
The geographical distribution of patent filings indicates that the United States is a key jurisdiction for protecting intellectual property related to indazole chemistry, as evidenced by the number of US patents and patent applications. epo.orggoogle.comgoogle.com The World Intellectual Property Organization (WIPO) also sees numerous filings for international patent protection. google.com.na Additionally, there is notable patent activity in China, reflecting the country's growing role in pharmaceutical research and development. epo.org
Future Research Directions and Unexplored Avenues for 5 Bromo 1h Indazol 7 Ol
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
The intersection of computational science and chemistry offers a powerful paradigm for accelerating the investigation of 5-bromo-1H-indazol-7-ol. Artificial intelligence (AI) and machine learning (ML) can be pivotal in overcoming synthetic challenges and navigating the vast chemical space to identify novel derivatives with enhanced properties.
Future research should focus on:
Retrosynthesis Prediction : AI-driven retrosynthesis tools could propose novel and efficient synthetic routes to this compound and its derivatives. These models can analyze vast reaction databases to identify non-intuitive disconnections and suggest optimal reaction conditions, potentially reducing the time and resources required for synthesis.
De Novo Design : Generative AI models can be employed to design new molecules based on the this compound scaffold. By providing desired physicochemical properties or target-binding affinities, these algorithms can generate libraries of virtual compounds. This approach was successfully used to create novel PARP1 inhibitors, demonstrating the power of coupling generative models with predictive analytics for properties like bioactivity and blood-brain barrier permeability. oakwoodchemical.com
Property Prediction : ML models can be trained to predict the biological activity, selectivity, and other key properties of hypothetical derivatives. For instance, models could be developed to forecast the inhibitory concentration (IC50) against specific kinases or predict affinity for various receptors, guiding synthetic efforts toward the most promising candidates. mdpi.commdpi.com This would allow researchers to prioritize the synthesis of compounds with the highest probability of success.
Exploration of Novel Biological Pathways and Uncharted Therapeutic Areas
The indazole core is a well-established pharmacophore found in numerous clinically relevant molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.orgrsc.orgscirp.org However, the specific biological targets and therapeutic potential of this compound remain largely uncharacterized.
Future investigations should aim to:
Broad-Spectrum Biological Screening : The compound should be systematically screened against a wide array of biological targets, such as kinases, G-protein coupled receptors, and metabolic enzymes. The indazole scaffold is known to be an effective hinge-binding fragment for kinases, and derivatives have shown promise as inhibitors of targets like FGFR and ERK1/2. mdpi.commdpi.com
Phenotypic Screening : Unbiased phenotypic screening in various disease models (e.g., cancer cell lines, pathogenic microbes) can reveal unexpected therapeutic activities without a preconceived target. This approach could identify novel applications for the this compound scaffold.
Mechanism of Action Studies : Once a biological activity is identified, in-depth studies are required to elucidate the precise mechanism of action. This includes identifying the direct molecular target(s) and mapping the downstream effects on cellular pathways.
The following table summarizes the established biological activities of various indazole derivatives, illustrating the potential therapeutic areas for this compound.
| Indazole Derivative Type | Reported Biological Activity | Potential Therapeutic Area | Reference(s) |
| Substituted 1H-indazoles | Antitumor | Oncology | acs.org |
| Substituted 1H-indazoles | Anti-inflammatory | Inflammatory Disorders | acs.org |
| Substituted 1H-indazoles | Antimicrobial / Antibacterial | Infectious Diseases | acs.orgCurrent time information in Pasuruan, ID. |
| Granisetron | Serotonin 5-HT3 receptor antagonist | Antiemetic | mdpi.com |
| Linifanib | Tyrosine kinase inhibitor | Oncology | mdpi.com |
| 1H-indazole amides | ERK1/2 inhibitors | Oncology | mdpi.com |
Advanced Applications in Smart Materials and Responsive Systems
The unique electronic and structural features of the indazole ring make it a compelling candidate for incorporation into smart materials. These are materials designed to respond to external stimuli such as light, heat, or chemical changes in a controlled and reversible manner.
Unexplored applications for this compound in this domain include:
Photoresponsive Materials : Arylazoindazoles have been shown to function as photochromic switches, capable of reversible isomerization upon irradiation with light. acs.org This property could be harnessed to create light-controlled systems. By functionalizing the 7-ol group of this compound, it could be incorporated into polymers or surfaces to create materials with switchable properties, such as adhesion, wettability, or catalytic activity. acs.org Indazole derivatives have also been investigated for optical data storage. scirp.orggoogle.com
Fluorescent Sensors : Indole and indazole derivatives have been developed as fluorescent smart materials that respond to various stimuli, including the presence of metal ions. rsc.org The specific substitution pattern of this compound could lead to unique photophysical properties, making it a candidate for development as a chemosensor.
Stimuli-Responsive Polymers : Heterocyclic compounds are increasingly being used to create stimuli-responsive polymers. uliege.beuliege.be For example, imidazole-containing polymers are CO2-responsive, mdpi.com while other heterocyclic polymers exhibit thermoresponsive behavior in aqueous solutions. rsc.orgmdpi.com The this compound moiety could be appended to a polymer backbone to impart pH, thermal, or ionic responsiveness, with potential applications in drug delivery or smart coatings. researchgate.netmdpi.com
Development of Sustainable and Circular Economy Approaches in Indazole Research
Modern chemical synthesis places a strong emphasis on sustainability. Future research into this compound should prioritize green chemistry principles and explore circular economy concepts.
Key avenues for exploration include:
Green Synthesis Routes : Developing synthetic methods that utilize environmentally benign solvents (e.g., water, PEG-400), reduce energy consumption, and employ recyclable catalysts. scirp.org One-pot multicomponent reactions are particularly attractive as they increase efficiency and minimize waste. scirp.org
Catalyst Development : Exploring the use of sustainable and recyclable catalysts, such as copper oxide nanoparticles, for key synthetic steps like C-N bond formation. scirp.org This moves away from reliance on expensive and often toxic heavy metal catalysts.
Circular Economy Integration : While challenging for complex specialty chemicals, circular economy principles could be explored. tandfonline.com This might involve designing derivatives of this compound that are biodegradable or developing methods to recover and reuse the indazole core from end-of-life products, particularly in materials science applications.
Synergistic Combinations with Other Chemical Entities for Enhanced Functionality
The functionality of this compound can be significantly enhanced by combining it with other chemical moieties, either through co-administration or by creating hybrid molecules.
Future research should investigate:
Combination Therapy : In a therapeutic context, if this compound demonstrates activity against a disease like cancer, it should be evaluated in combination with existing drugs. This could lead to synergistic effects, where the combined efficacy is greater than the sum of the individual agents, potentially allowing for lower doses and reduced toxicity.
Molecular Hybridization : A promising strategy involves covalently linking the this compound scaffold to another pharmacophore to create a single hybrid molecule with dual activity. acs.org This approach aims to engage multiple targets simultaneously, which can be an effective strategy for complex diseases. The introduction of different groups at the C-5 position via Suzuki coupling is a known method to explore interactions with multiple targets. mdpi.com
Conjugation to Biomolecules : For targeted delivery, this compound or its active derivatives could be conjugated to antibodies, peptides, or other biologics. This would direct the chemical entity to specific cells or tissues, increasing its efficacy while minimizing off-target effects.
Investigation of Rare Reactivity Modes and Unconventional Transformations of this compound
Exploring the untapped reactivity of the this compound scaffold can lead to the discovery of novel synthetic methodologies and the creation of unique molecular architectures. While classical reactions like Suzuki coupling at the bromo-position are established for indazoles, researchgate.net future work should focus on less conventional transformations.
Potential areas for investigation are summarized in the table below:
| Reaction Type | Conventional Approach | Unexplored/Unconventional Avenue | Reference(s) for Concept |
| Cross-Coupling | Palladium-catalyzed Suzuki or Stille reactions at the C-5 bromine. | Metal-free or visible-light-activated C-H arylation at other positions on the indazole ring. | uliege.be |
| Functionalization | Standard nucleophilic or electrophilic substitution. | Direct C-H functionalization to install new groups without pre-functionalization, offering better atom economy. | nih.gov |
| Cyclization | Intramolecular cyclization involving substituents placed via multi-step synthesis. | Tandem reactions or catalytic cascades that form additional rings onto the indazole core in a single operation. | mdpi.com |
| Ring Transformation | Reactions that maintain the indazole core. | Investigating conditions for ring-opening or ring-expansion reactions to access novel heterocyclic systems. | uliege.betandfonline.com |
| 7-ol Reactivity | Standard ether or ester formation. | Using the hydroxyl group to direct metal-catalyzed C-H activation at the C-6 position or to anchor the molecule to surfaces for material applications. | N/A |
By pursuing these unconventional transformations, chemists can expand the synthetic toolkit available for the indazole family and generate derivatives of this compound with novel structures and functions that are inaccessible through traditional methods.
Q & A
Basic: What are the recommended synthetic routes for 5-bromo-1H-indazol-7-ol, and how can purity be optimized?
Methodological Answer:
A common synthetic approach involves multi-step alkylation and cyclization reactions. For example, derivatives of bromo-indazoles are synthesized via regioselective halogenation of indazole precursors, followed by hydroxylation at the 7-position using controlled oxidation or nucleophilic substitution . To optimize purity, chromatographic techniques (e.g., flash column chromatography with ethyl acetate/hexane gradients) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Purity (>98%) can be confirmed via HPLC with UV detection at 254 nm .
Basic: How should researchers characterize the molecular structure and crystallinity of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions like π-π stacking or hydrogen bonding . For amorphous samples, complement with NMR (¹H/¹³C, DEPT-135) and FT-IR to confirm functional groups. Computational tools (e.g., Mercury or Olex2) can visualize packing diagrams and validate crystallographic data .
Advanced: How can researchers resolve contradictions in crystallographic data for halogenated indazoles?
Methodological Answer:
Discrepancies in lattice parameters or displacement ellipsoids often arise from disordered halogen atoms or solvent inclusion. Strategies include:
- Re-refining data with SHELXL using restraints for anisotropic displacement .
- Testing multiple space groups (e.g., P2₁/c vs. P-1) via PLATON’s ADDSYM algorithm .
- Validating with Hirshfeld surface analysis to distinguish genuine packing effects from experimental artifacts .
Advanced: What structure-activity relationship (SAR) insights exist for halogen substituents in this compound derivatives?
Methodological Answer:
The bromine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis), while the 7-hydroxy group participates in hydrogen bonding with biological targets like kinases . Comparative studies with chloro/fluoro analogs (e.g., 5-chloro-1H-indazol-7-ol) show reduced steric hindrance but weaker π-π interactions in enzyme binding . For advanced SAR, synthesize analogs via halogen exchange (e.g., Finkelstein reaction) and assay against targets like EGFR or COX-2 .
Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Methodological Answer:
Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the hydroxyl group. For solubility, use DMSO or DMF for biochemical assays (tested up to 10 mM), and avoid aqueous buffers with pH >8 to prevent deprotonation and instability . Pre-dry samples in a vacuum desiccator (24 h) before gravimetric analysis .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. The bromine atom’s σ-hole (positive electrostatic potential) facilitates SNAr reactions at the 5-position, while the 7-OH group acts as a directing group in metal-catalyzed couplings . Compare with Fukui indices to predict regioselectivity in Pd-mediated cross-couplings .
Advanced: What strategies mitigate batch-to-batch variability in biological assays involving this compound?
Methodological Answer:
- Standardize synthesis: Use high-purity starting materials (e.g., 5-bromoindazole, ≥99%) and monitor reactions via TLC .
- Validate batches with LC-MS to detect trace impurities (e.g., dehalogenated byproducts) .
- In assays, include internal controls (e.g., known kinase inhibitors) and perform dose-response curves (IC₅₀) across three independent replicates .
Advanced: How does the crystal packing of this compound influence its solubility and stability?
Methodological Answer:
Crystal packing dominated by O–H⋯N hydrogen bonds (2.7–3.0 Å) and Br⋯π interactions (3.5 Å) enhances thermal stability but reduces aqueous solubility. To improve solubility, co-crystallize with coformers (e.g., nicotinamide) or employ amorphous solid dispersions . Stability studies (40°C/75% RH, 4 weeks) should track degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
